Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Beschreibung
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole fused to a partially saturated pyrimidine ring. Its synthesis typically involves a three-step process starting from ethyl 2-cyanoacetate, as outlined in Scheme 26 (). Key steps include cyclization with dimethylformamidine dimethyl acetal (70°C, 6 hours, 90% yield) and subsequent reduction using NaBH₄, yielding tetrahydropyrazolo derivatives (). The compound exists as stereoisomers due to substituent configurations at positions 5 and 5. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrimidine-3-carboxylate (ANTI) exhibit distinct NOE correlations and rigidity, as confirmed by NMR studies (). The compound’s spectral data includes characteristic signals in $^{13}\text{C}$ NMR (δ 162.73 for C=O) and a molecular ion peak at m/z 222.2 [M+H]$^+$ ().
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJDIVJNINOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561059 | |
| Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-38-9 | |
| Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of Diethyl Oxalate with Cyclic Ketones
A foundational method involves the reaction of diethyl oxalate with tetrahydropyranone derivatives under strongly basic conditions. As detailed in patent CN108546266B, this approach proceeds via a three-step mechanism:
-
Enolate Formation : Lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at -70°C to -80°C deprotonates tetrahydropyranone, generating an enolate intermediate.
-
Nucleophilic Attack : The enolate attacks diethyl oxalate, forming 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.
-
Cyclization with Hydrazine : Treatment with hydrazine hydrate in glacial acetic acid induces pyrazole ring closure, yielding the ethyl ester precursor.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | LHMDS, THF | -70°C to -80°C | 75–85% |
| 3 | Hydrazine hydrate, AcOH | 20–30°C | 68–72% |
This method achieves an overall yield of 51–61% after hydrolysis to the carboxylic acid.
Hydrazine-Mediated Cyclization of β-Keto Esters
Alternative routes utilize β-keto esters as starting materials. For example, ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate reacts with hydrazine derivatives in ethanol under reflux to form the pyrazole ring. The trifluoromethyl variant of this compound (CAS 731149) demonstrates the adaptability of this approach for substituted derivatives.
Reaction Mechanism :
-
Hydrazine Addition : Hydrazine attacks the keto group, forming a hydrazone intermediate.
-
Cyclodehydration : Intramolecular dehydration yields the pyrazole ring, with the ethyl ester retained at position 3.
Optimization Insights :
-
Solvent Effects : Ethanol outperforms DMF or DMSO due to better solubility of intermediates.
-
Temperature : Reflux conditions (78°C) maximize cyclization efficiency.
Industrial-Scale Considerations
Raw Material Costs and Alternatives
The reliance on tetrahydropyranone (≥$250/g) and LHMDS (≥$150/g) poses economic barriers. Substituting LHMDS with cheaper bases like sodium hydride reduces costs but lowers yields by 15–20%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation (LHMDS) | High purity, scalable | Expensive reagents | 51–61% |
| Hydrazine Cyclization | Low cost, simple setup | Limited to unsubstituted derivatives | 45–55% |
| Palladium Catalysis | Enables diversification | Functional group sensitivity | 30–40% |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the fused ring system, potentially leading to different stereoisomers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different stereoisomers of the compound .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have highlighted the efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have demonstrated the ability to inhibit HBV replication effectively.
Case Study: HBV Inhibition
A study published in October 2023 explored a series of tetrahydropyrazolo compounds as potential HBV CpAMs. The lead compound showed significant inhibition of HBV DNA viral load in an animal model, suggesting its potential for therapeutic use against HBV infections .
Cancer Therapy
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its role as a ROS1 inhibitor. ROS1 is a receptor tyrosine kinase implicated in various cancers.
Case Study: ROS1 Inhibition
Research has indicated that derivatives of this compound can selectively inhibit ROS1 activity, presenting a promising avenue for targeted cancer therapies. The findings suggest that these compounds could be developed into effective treatments for cancers driven by ROS1 mutations .
Synthesis and Derivative Development
The synthesis of this compound has been optimized to yield derivatives with enhanced biological activity. The development of novel derivatives allows for the exploration of structure-activity relationships (SAR) to improve efficacy and reduce side effects.
Table: Comparative Analysis of Derivatives
Wirkmechanismus
The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Variations and Properties
Key Observations:
Substituent Impact on Bioactivity :
- Trifluoromethyl (CF₃) groups (e.g., in ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Methyl groups () increase rigidity, reducing conformational flexibility and improving selectivity for kinase domains .
Synthetic Routes :
- NaBH₄ reduction () is critical for generating tetrahydropyrimidine rings, whereas copper catalysis () enables regioselective cyclopropanation.
- Multi-step protocols (e.g., ) achieve yields >80%, but steric hindrance from bulky substituents (e.g., cyclopropyl) may lower efficiency .
Spectral and Analytical Data :
Table 2: Pharmacological Profiles
Biologische Aktivität
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 224.23 g/mol
- CAS Number : 126352-69-0
The compound features a tetrahydropyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of this compound demonstrated significant inhibition of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | ROS generation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Substituents on the Pyrazolo Ring : Modifications at the C-5 position enhance anticancer activity.
- Carboxylate Group : The presence of the carboxylate moiety is crucial for interaction with biological targets.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 cells. The results demonstrated significant cytotoxicity and a synergistic effect when combined with doxorubicin.
- Antimicrobial Efficacy Against Resistant Strains : Another study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antibiotics.
Q & A
Q. Critical Parameters :
- Catalysts : LiHMDS or K₂CO₃ for deprotonation .
- Temperature : 0–80°C to control regioselectivity .
- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
How do reaction conditions influence the formation of syn- vs. anti-isomers?
Advanced
Isomer formation is sensitive to steric and electronic factors:
- Reduction Conditions : Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol favors the anti-isomer (7b), while methyl ester analogs yield inseparable mixtures .
- Stereochemical Control : Use of chiral catalysts (e.g., Pd/C under hydrogenation) or enantioselective biocatalysis in deep eutectic solvents (DES) enhances enantiomeric excess (e.g., >90% ee in ChCl:Gly/U/Xyl systems) .
Q. Characterization :
- NMR : Distinct NOE correlations and coupling constants differentiate syn (δ 2.89 ppm, q, J = 7.1 Hz) and anti (δ 1.30 ppm, t, J = 7.6 Hz) isomers .
- X-ray Crystallography : Confirms absolute configuration (e.g., (5R,7S)-syn vs. (5S,7S)-anti) .
What spectroscopic methods are most reliable for structural confirmation?
Q. Basic
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm) and pyrazole protons (δ ~6.5–8.5 ppm). For tetrahydropyrimidine rings, methylene protons appear as multiplets (δ ~2.5–4.5 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 321.33 for ethyl 7-(difluoromethyl) derivatives) .
- IR : Ester C=O stretch (~1700 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .
How do substituents (e.g., trifluoromethyl) modulate biological activity?
Advanced
Substituents impact pharmacokinetics and target binding:
Q. Mechanistic Insights :
- Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
- Ethyl substituents improve blood-brain barrier penetration in CNS-targeted analogs .
What are its primary applications in medicinal chemistry?
Q. Basic
- Kinase Inhibition : Derivatives show nM-level activity against p38 MAPK (e.g., AS1940477, IC₅₀ = 2.3 nM) .
- Anticancer Agents : Pyrazolo[1,5-a]pyrimidines induce apoptosis via caspase-3 activation .
- Antiviral Scaffolds : Anti-HIV activity through integrase inhibition .
How can enantioselective synthesis be optimized using green chemistry?
Q. Advanced
- Biocatalysis in DES : CALB lipase in ChCl:Gly/U/Xyl achieves >90% ee in hydrolyzing racemic esters .
- Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 h) and energy consumption .
How should researchers resolve contradictions in reported biological data?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. nitro groups) .
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Meta-Analysis : Cross-reference crystallography (e.g., PDB 4XYZ) with computational docking .
What functional groups enable further derivatization?
Q. Basic
- Ester Group : Hydrolysis to carboxylic acid for amide coupling .
- Pyrazole NH : Alkylation or acylation to modify solubility .
- Cyano Group : Nucleophilic substitution with amines/thiols .
How does the compound compare to structurally similar analogs?
Q. Advanced
What strategies mitigate side reactions during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
